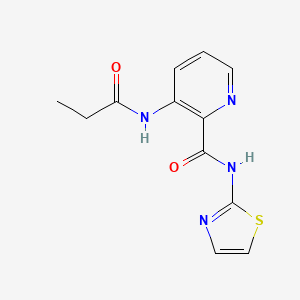![molecular formula C20H22 B12582654 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene CAS No. 201338-08-1](/img/structure/B12582654.png)
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and an ethenylphenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate ethenylphenyl derivative under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
Scientific Research Applications
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals, including those used in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways. The tert-butyl group and ethenylphenyl moiety can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene include:
1-tert-Butyl-4-(2-ethoxyethoxy)benzene: This compound has an ethoxyethoxy group instead of an ethenylphenyl group, leading to different chemical properties and applications.
4-tert-Butylphenylacetylene:
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Properties
CAS No. |
201338-08-1 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H22/c1-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(2,3)4/h5-15H,1H2,2-4H3 |
InChI Key |
PESDBBZNDNEWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



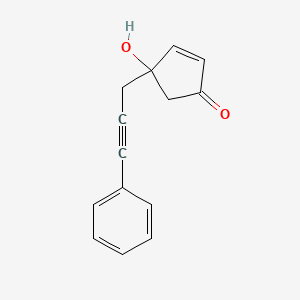
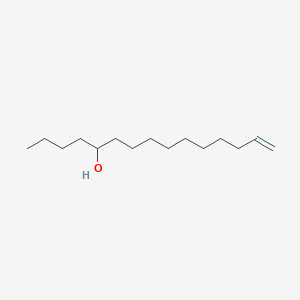
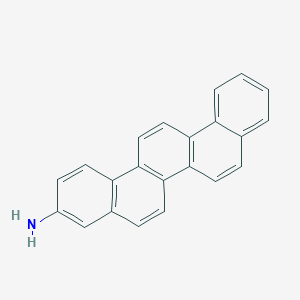
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
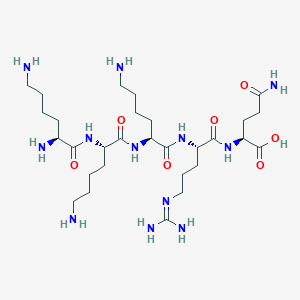
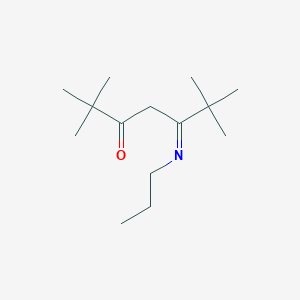


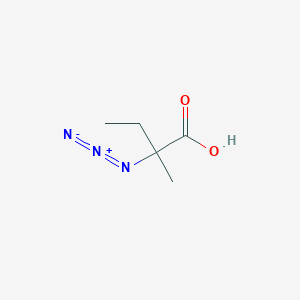

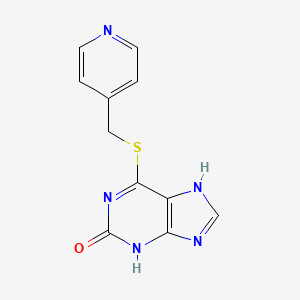
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
